4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one
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Overview
Description
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is a heterocyclic compound with the molecular formula C6H6O3S This compound is characterized by its unique structure, which includes an oxathiolone ring fused with an acetyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an acetylating agent in the presence of a base, followed by cyclization to form the oxathiolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxathiolone ring to a more reduced form, such as a thiol or thioether.
Substitution: The acetyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and reactivity. The oxathiolone ring is particularly important in mediating these interactions, as it can form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-methyl-3H-1,2-oxazole-3-one
- 4-Acetyl-5-methyl-3H-1,2-thiazole-3-one
- 4-Acetyl-5-methyl-3H-1,2-dithiol-3-one
Uniqueness
4-Acetyl-5-methyl-3H-1,2-oxathiol-3-one is unique due to the presence of both an oxygen and sulfur atom in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only oxygen or sulfur.
Properties
CAS No. |
72409-69-9 |
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Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-acetyl-5-methyloxathiol-3-one |
InChI |
InChI=1S/C6H6O3S/c1-3(7)5-4(2)9-10-6(5)8/h1-2H3 |
InChI Key |
BYUDVCKGUSPXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)SO1)C(=O)C |
Origin of Product |
United States |
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